molecular formula C20H21NO2 B2834341 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide CAS No. 1421587-26-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

Cat. No. B2834341
CAS RN: 1421587-26-9
M. Wt: 307.393
InChI Key: LOJRCKPNCALONN-SDNWHVSQSA-N
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Description

Synthesis Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation.


Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds.


Chemical Reactions Analysis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.


Physical And Chemical Properties Analysis

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide is C21H22F3NO2 . The average mass is 377.400 Da and the monoisotopic mass is 377.160278 Da .

Scientific Research Applications

Anticonvulsant and Neuroprotective Activities

Cinnamamide derivatives, sharing a core structure similar to the compound of interest, have been investigated for their neuroprotective and anticonvulsant effects. Studies have demonstrated that these compounds exhibit beneficial properties in animal models of seizures and epileptogenesis, potentially offering new therapeutic avenues for treating central and peripheral nervous system disorders. For instance, specific cinnamamide derivatives were found to possess anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties, comparable to those of currently used antiepileptic drugs (Gunia-Krzyżak et al., 2017). The synthesis and druglikeness properties of cinnamamide derivatives, including those with heterocyclic moieties, further underline their potential for antimicrobial and therapeutic applications (Borul & Agarkar, 2020).

Antidepressant-like Actions

Research on N-(2-hydroxyethyl) cinnamamide derivatives explored their antidepressant-like actions in mice. Chemical synthesis followed by pharmacological evaluation revealed that certain derivatives significantly reduced immobility time in the forced swimming test and tail suspension test, indicating antidepressant-like effects. Among these, specific compounds were highlighted as particularly promising due to their efficacy in both models (Deng et al., 2011).

Anticancer Properties

The exploration of cinnamic acid derivatives, which are chemically related to the compound of interest, has shown significant anticancer potential. These derivatives have been found to engage with multiple reactive sites, leading to a wide range of biological activities, including traditional and recent antitumor agents. Despite their medicinal heritage, cinnamic acid derivatives have been underutilized in cancer research, with recent decades witnessing a renewed focus on their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Antifungal and Insecticidal Evaluation

Novel cinnamide derivatives, inspired by lead compounds in the agrochemical field, were synthesized and evaluated for their fungicidal and insecticidal activities. Preliminary results indicated that these compounds exhibited certain levels of fungicidal activity against various plant pathogens and demonstrated moderate nematicidal activities, suggesting their potential utility in agriculture (Xiao et al., 2011).

properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-19(14-11-16-7-3-1-4-8-16)21-15-20(23,18-12-13-18)17-9-5-2-6-10-17/h1-11,14,18,23H,12-13,15H2,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJRCKPNCALONN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

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